18:1 MPB PE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C55H89N2NaO11P |

|---|---|

分子量 |

1008.3 g/mol |

InChI |

InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1 |

InChI 键 |

GACCDYAPRDTKLX-VCRVZWGWSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized phospholipid critical for advancements in drug delivery, bioconjugation, and membrane research. This document details its chemical structure and properties, and provides established experimental protocols for its use.

Chemical Structure and Properties

This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) where the headgroup is modified with a maleimidophenyl butyramide (B146194) (MPB) group. This modification introduces a highly specific reactive site for thiol groups, making it an invaluable tool for conjugating biomolecules to lipid bilayers. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each containing 18 carbon atoms and one double bond, which confer fluidity to the lipid membranes it constitutes.

The key structural features include a glycerol (B35011) backbone, two unsaturated oleoyl chains at the sn-1 and sn-2 positions, a phosphate (B84403) group at the sn-3 position, and the N-linked MPB headgroup.[1][2] The maleimide (B117702) group is a thiol-reactive moiety that readily forms stable thioether bonds with sulfhydryl-containing molecules such as cysteine-containing peptides and proteins.[2]

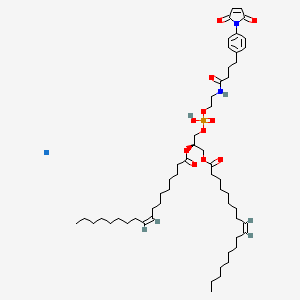

A visual representation of the chemical structure is provided below:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1][3] |

| Molecular Weight | 1007.26 g/mol | [1][3] |

| CAS Number | 384835-49-8 | [1][3] |

| Appearance | Powder or dissolved in chloroform (B151607) | [1] |

| Purity | >99% (TLC) | [4] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in chloroform | [1] |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt); 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1][5] |

| IUPAC Name | sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | [1] |

Experimental Protocols

This compound is predominantly used in the formation of functionalized liposomes and nanoparticles for various research and therapeutic applications, including targeted drug delivery and the study of membrane fusion.

Preparation of Liposomes Containing this compound by Extrusion

This protocol describes the formation of unilamellar liposomes of a defined size.

Methodology:

-

Lipid Film Hydration:

-

In a round-bottom flask, co-dissolve the desired lipids, including this compound (typically at 1-5 mol%), in chloroform.

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the suspension 10-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.

-

Thiol-Maleimide Bioconjugation to this compound-Containing Liposomes

This protocol details the covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides or DNA, to the surface of liposomes.

Methodology:

-

Activation of Thiol Groups: If the thiol groups on the molecule to be conjugated are oxidized (forming disulfide bonds), they must first be reduced. Treat the thiol-containing molecule with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Conjugation Reaction:

-

Mix the freshly prepared this compound-containing liposomes with the thiol-activated molecule in a suitable buffer (e.g., HEPES-buffered saline, pH 7.0-7.5).

-

The molar ratio of this compound to the thiol-containing molecule should be optimized, but a molar excess of the maleimide group is often used to ensure efficient conjugation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

-

-

Quenching of Unreacted Maleimides (Optional): To block any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture and incubated for an additional 30-60 minutes.

-

Purification: Remove unconjugated molecules and excess quenching agent by size exclusion chromatography or dialysis.

Characterization of Liposomes

2.3.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of liposomes in suspension.

Methodology:

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

-

Measurement:

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Analysis: The instrument's software calculates the particle size distribution from the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Z-average diameter and Polydispersity Index (PDI) are key parameters to report.

Table 2: Typical DLS Parameters for Liposome Characterization

| Parameter | Description | Typical Value |

| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | 80 - 200 nm (post-extrusion) |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. | < 0.2 (for monodisperse samples) |

| Measurement Temperature | Temperature at which the analysis is performed. | 25°C |

| Scattering Angle | The angle at which the scattered light is detected. | 90° or 173° (backscatter) |

2.3.2. FRET-Based Lipid Mixing Assay

This assay is used to monitor the fusion of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into the liposome membrane. A common FRET pair is NBD-PE (donor) and Rhodamine-PE (acceptor).

Methodology:

-

Preparation of Labeled and Unlabeled Liposomes:

-

Prepare one population of liposomes containing both NBD-PE and Rhodamine-PE (typically 0.5-1 mol% each).

-

Prepare a second population of unlabeled liposomes.

-

-

Fusion Assay:

-

Mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:9) in a fluorometer cuvette.

-

Induce fusion using a fusogen (e.g., calcium ions for negatively charged liposomes, or PEG).

-

Monitor the fluorescence of the donor (NBD) over time.

-

-

Data Analysis: Upon fusion, the fluorescent probes from the labeled liposomes are diluted into the membrane of the unlabeled liposomes, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The change in fluorescence is used to quantify the extent and rate of lipid mixing.

Applications

The unique properties of this compound make it a versatile tool in several research areas:

-

Targeted Drug Delivery: Peptides, antibodies, or other targeting ligands can be conjugated to the surface of liposomes containing this compound to enhance drug delivery to specific cells or tissues.

-

DNA Nanotechnology: Thiol-modified DNA strands can be attached to liposomes to create programmable self-assembling structures.[1][6] This has been used to control the size and arrangement of liposomes.

-

Membrane Fusion Studies: By conjugating fusogenic peptides or proteins to liposomes, this compound facilitates the investigation of the mechanisms of membrane fusion.

-

Immobilization of Biomolecules: Enzymes and other proteins can be anchored to lipid bilayers to create biosensors or to study their function in a membrane-like environment.

Conclusion

This compound is a powerful and versatile phospholipid for the functionalization of lipid assemblies. Its well-defined chemical structure and the specific reactivity of the maleimide group allow for the controlled conjugation of a wide range of biomolecules. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in drug delivery, bionanotechnology, and membrane biophysics. As research in these fields continues to advance, the utility of functionalized lipids like this compound is expected to grow, enabling the development of increasingly sophisticated and effective therapeutic and diagnostic platforms.

References

- 1. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 18:1 MPB PE in Liposomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) in liposomal drug delivery systems. It details the core principles of its function, experimental methodologies, and quantitative data to facilitate the design and development of targeted nanocarriers.

Core Mechanism of Action: Covalent Ligand Conjugation for Targeted Delivery

The primary role of this compound incorporated into a liposome (B1194612) bilayer is to serve as a reactive anchor for the covalent attachment of targeting ligands. This functionality transforms a standard liposome into a targeted delivery vehicle capable of recognizing and binding to specific cell surface receptors, thereby enhancing drug accumulation at the site of action and minimizing off-target effects.

The mechanism hinges on the maleimide (B117702) group present on the headgroup of the PE lipid. This maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which can be found natively in proteins and peptides (e.g., in cysteine residues) or can be chemically introduced into targeting ligands such as antibodies or antibody fragments.[1] The reaction between the maleimide group of MPB-PE and a thiol group on a ligand proceeds via a Michael addition reaction, forming a stable thioether bond.[2] This covalent linkage ensures a robust and stable attachment of the targeting moiety to the liposome surface, a critical feature for in vivo applications where the liposome is exposed to various physiological conditions.[3]

The 18:1 acyl chains of the PE lipid ensure its stable integration into the lipid bilayer of the liposome. The inclusion of Poly(ethylene glycol) (PEG) conjugated lipids (e.g., DSPE-PEG) is often crucial in formulations containing MPB-PE. The PEG layer provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[4][5] Furthermore, the PEG spacer can provide steric hindrance that prevents aggregation of liposomes during the conjugation process, which can otherwise be a significant issue.[6]

dot

Caption: Mechanism of this compound for targeted liposome delivery.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on liposomes functionalized with maleimide-terminated lipids.

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes

| Liposome Composition (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPC:Cholesterol (8:1) | 163.3 | 0.250 | - | [7] |

| DPPC:Cholesterol:PEG-DSPE:MAL-PEG-DSPE (77:15:4:4) | ~120 | < 0.2 | ~ -20 | [8] |

| Neutral Liposomes | 450 | 3.1 | -1.38 | [9] |

| Positively Charged Liposomes | 200 | 4.2 | +56 | [9] |

| Negatively Charged Liposomes | 200 | 3.5 | -50 | [9] |

| SA-PBS pH 5.6 | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [10] |

| DCP-PBS pH 5.6 | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [10] |

Table 2: Conjugation Efficiency and Stability

| Ligand | Maleimide to Thiol Molar Ratio | Conjugation Efficiency (%) | Stability Note | Reference |

| cRGDfK | 2:1 | 84 ± 4 | Optimal at 30 min, room temp | [11] |

| 11A4 nanobody | 5:1 | 58 ± 12 | Optimal at 2h, room temp | [11] |

| Thiolated DNA | - | ~25 | Determined by DNA absorption | [12] |

| N-aryl maleimides | - | High | < 20% deconjugation in serum over 7 days | [11] |

| N-alkyl maleimides | - | - | 35-67% deconjugation in serum over 7 days | [11] |

Table 3: In Vitro Drug Release

| Liposome Formulation | Drug | Release Condition | % Release | Time (h) | Reference |

| Optimal nano-liposomes | Eosin B | - | ~63 | 72 | [7] |

| Pegylated liposomes | Topotecan | pH 3.35-4.10 | ~80 | 6 | [13] |

| Pegylated liposomes | Topotecan | pH 5.10 | ~20 | 6 | [13] |

| DPPC-based liposomes | Doxorubicin | pH 5.50, 6.00, 7.40 | Varies (modeled) | - | [14] |

Detailed Experimental Protocols

Protocol for Liposome Formulation with this compound

This protocol describes the thin-film hydration method, a common technique for preparing liposomes.

dot

Caption: Workflow for liposome formulation using thin-film hydration.

Methodology:

-

Lipid Dissolution: Dissolve the desired lipids, including this compound (typically 1-5 mol%), cholesterol, and any other phospholipids (B1166683) (e.g., DSPC, DSPE-PEG2000), in an organic solvent such as a chloroform:methanol mixture in a round-bottom flask.[4][12]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[15]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-heated to a temperature above the phase transition temperature (Tm) of the lipids.[15] This process leads to the formation of multilamellar vesicles (MLVs).

-

Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to size reduction techniques. Extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) is a common and effective method.[12] Alternatively, sonication can be used.

-

Purification: Remove any unencapsulated drug or non-incorporated materials by methods such as size exclusion chromatography or dialysis.

Protocol for Covalent Conjugation of Antibodies to MPB-PE Liposomes

This protocol outlines the steps for attaching a thiolated antibody to pre-formed MPB-PE containing liposomes.

dot

Caption: Workflow for antibody conjugation to MPB-PE liposomes.

Methodology:

-

Antibody Thiolation (if required): If the antibody does not have accessible free sulfhydryl groups, they can be introduced. A common method is to react the antibody with a reagent like N-succinimidyl S-acetylthiopropionate (SATA) followed by deacetylation, or by using 2-iminothiolane (B1205332) (Traut's reagent).[16] Alternatively, disulfide bonds in the hinge region of antibodies can be selectively reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).[6]

-

Purification of Thiolated Antibody: Remove excess thiolation and reducing agents from the antibody solution using a desalting column (e.g., Sephadex G-50).[6]

-

Conjugation Reaction: Mix the purified thiolated antibody with the MPB-PE containing liposomes at a specific molar ratio (e.g., 1:1000 antibody to total lipid).[16] The reaction is typically carried out in a buffer at a pH of 7.0-7.5.

-

Incubation: Allow the conjugation reaction to proceed for a set period, for example, overnight at room temperature with gentle stirring.[16]

-

Purification of Immunoliposomes: Separate the resulting immunoliposomes from unconjugated antibody using size exclusion chromatography (e.g., Sepharose CL-4B column).[16]

-

Characterization: Characterize the final immunoliposome product for size, zeta potential, and determine the amount of conjugated protein using a suitable protein quantification assay (e.g., BCA or Lowry assay).

Protocol for In Vitro Cell Targeting and Uptake Assay

This protocol describes a method to evaluate the targeting efficiency of ligand-conjugated liposomes to specific cells in culture.

Methodology:

-

Cell Seeding: Seed the target cells (expressing the receptor of interest) and control cells (lacking the receptor) in appropriate culture plates (e.g., 96-well plates or chamber slides) and allow them to adhere overnight.[4][17]

-

Liposome Preparation: Prepare fluorescently labeled liposomes by incorporating a lipid-soluble fluorescent dye (e.g., Rhodamine-PE or DiO) into the lipid film during formulation.[4][18]

-

Incubation: Incubate the cells with the targeted liposomes, non-targeted (control) liposomes, and a free dye control at a specific lipid concentration for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.[18][19]

-

Washing: After incubation, wash the cells multiple times with cold PBS to remove unbound liposomes.

-

Analysis:

-

Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin or accutase), and analyze the cell-associated fluorescence using a flow cytometer.[17][18]

-

Fluorescence Microscopy: For qualitative analysis and visualization of cellular uptake, fix the cells and mount them on slides for observation under a fluorescence or confocal microscope.[19]

-

Protocol for In Vitro Drug Release Assay

This protocol outlines a dialysis-based method to assess the release of an encapsulated drug from liposomes.

Methodology:

-

Dialysis Setup: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[13]

-

Release Medium: Immerse the dialysis bag in a larger volume of a suitable release medium (e.g., PBS at a specific pH) and maintain a constant temperature (e.g., 37°C) with gentle stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

-

Quantification: Quantify the amount of released drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).[14]

-

Calculation: Calculate the cumulative percentage of drug released over time.

Conclusion

This compound is a critical component in the development of targeted liposomal drug delivery systems. Its maleimide functionality provides a reliable and efficient means for the covalent attachment of a wide range of targeting ligands. By understanding the underlying chemical principles and employing robust experimental protocols for formulation, conjugation, and characterization, researchers can effectively design and optimize targeted liposomes for enhanced therapeutic efficacy. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance the field of nanomedicine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 13. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 18. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent cancer therapy by liposome microstructure tailoring with active-to-passive targeting and shell-to-core thermosensitive features - PMC [pmc.ncbi.nlm.nih.gov]

18:1 MPB PE for Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted drug delivery is continually evolving, with lipid-based nanoparticles, particularly liposomes, at the forefront of innovation. Among the critical components enabling the specificity of these delivery systems is the functionalized lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE. This in-depth technical guide provides a comprehensive overview of this compound, detailing its core chemistry, its application in the formulation of targeted liposomes, and the underlying mechanisms of cellular uptake and intracellular drug action. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways to facilitate the advancement of targeted therapeutic strategies.

Introduction to this compound

This compound is a maleimide-functionalized, thiol-reactive lipid that plays a pivotal role in the bioconjugation strategies for targeted drug delivery. Its structure consists of a phosphoethanolamine headgroup, two oleic acid tails (18:1), and a phenyl maleimide (B117702) group. This unique composition allows for its seamless integration into the lipid bilayer of nanoparticles, such as liposomes, while presenting a reactive maleimide group on the particle's surface.

The primary utility of this compound lies in its ability to covalently link targeting moieties, such as antibodies, antibody fragments, peptides, or other ligands, to the surface of a drug-loaded nanocarrier. This is achieved through the highly efficient and specific Michael addition reaction between the maleimide group of the lipid and a thiol (sulfhydryl) group present on the targeting ligand, typically from a cysteine residue. This stable thioether bond ensures that the targeting ligand remains firmly attached to the liposome (B1194612), guiding the therapeutic payload to its intended cellular or tissue target.

The Chemistry of Targeting: Thiol-Maleimide Bioconjugation

The cornerstone of this compound's functionality is the thiol-maleimide reaction. This reaction is favored in bioconjugation for its high selectivity for thiol groups over other functional groups, such as amines, under physiological conditions. The reaction proceeds optimally in a pH range of 6.5 to 7.5. Within this range, the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, leading to the formation of a stable thioether linkage. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

It is crucial to control the reaction conditions to minimize side reactions. At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. Therefore, maintaining the appropriate pH and using freshly prepared maleimide-functionalized liposomes are critical for successful conjugation.

Experimental Protocols

Preparation of this compound-Containing Liposomes

A common method for preparing liposomes is the thin-film hydration followed by extrusion. This method allows for the formation of unilamellar vesicles with a controlled size distribution.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (e.g., Doxorubicin)

Protocol:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform.

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated (passive loading). For active loading of drugs like doxorubicin (B1662922), hydration can be done with a buffer such as ammonium (B1175870) sulfate (B86663) (250 mM).

-

The resulting suspension of multilamellar vesicles (MLVs) is then subjected to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

-

To produce unilamellar vesicles of a defined size, the MLV suspension is extruded 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.

Drug Loading: Active Loading of Doxorubicin

For amphipathic weak bases like doxorubicin, an active loading method utilizing a transmembrane pH gradient is highly efficient.

Protocol:

-

Prepare liposomes as described in section 3.1, using an ammonium sulfate solution for hydration.

-

After extrusion, remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

-

Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

-

Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form. Inside the liposome, it becomes protonated by the protons released from the ammonium ions, trapping it within the aqueous core.

-

Remove any unencapsulated doxorubicin by size exclusion chromatography.

Conjugation of Targeting Ligand (e.g., Antibody) to this compound Liposomes

This protocol describes the covalent attachment of a thiol-containing antibody to the maleimide groups on the liposome surface.

Materials:

-

This compound-containing liposomes

-

Targeting antibody with available thiol groups (if necessary, antibodies can be thiolated using reagents like Traut's reagent or by reducing existing disulfide bonds)

-

Reaction buffer (e.g., HEPES-buffered saline, pH 7.0-7.4)

Protocol:

-

Prepare the antibody solution in the reaction buffer. If the antibody requires thiolation, follow the specific protocol for the chosen thiolation reagent and purify the thiolated antibody.

-

Mix the this compound-containing liposomes with the thiolated antibody solution at a desired molar ratio.

-

Allow the reaction to proceed for several hours (e.g., 4-16 hours) at room temperature or 4°C with gentle mixing.

-

Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine.

-

Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography or tangential flow filtration.

Quantitative Data Presentation

The efficacy of targeted drug delivery systems is evaluated based on several quantitative parameters. The following tables summarize representative data for liposomal formulations.

| Parameter | Method | Representative Value | Reference |

| Drug Loading | |||

| Doxorubicin Encapsulation Efficiency | Active Loading (pH gradient) | Up to 98% | [1][2] |

| Drug Release | |||

| Doxorubicin Release at pH 7.4 (24h) | Dialysis | <10% | [3] |

| Doxorubicin Release at pH 5.3 (24h) | Dialysis | ~37% | [3] |

| Doxorubicin Release from pH-sensitive liposomes at pH < 6.0 (2 min) | Fluorescence De-quenching | ~60% | [4] |

| Cellular Uptake | |||

| Optimal Ligand Density (HER2-antibody) | Nanoflow Cytometry | 0.2 ligands per 100 nm² | [5][6] |

| Optimal Ligand Density (Transferrin) | Nanoflow Cytometry | 0.7 ligands per 100 nm² | [5][6] |

| Optimal Ligand Density (Folate) | Nanoflow Cytometry | 0.5-2.0 ligands per 100 nm² | [5][6] |

Visualization of Key Pathways and Workflows

Experimental Workflow for Targeted Liposome Preparation

The following diagram illustrates the key steps in the preparation of a drug-loaded, antibody-conjugated liposome using this compound.

Cellular Uptake via Receptor-Mediated Endocytosis

Targeted liposomes primarily enter cells through receptor-mediated endocytosis. The following diagram depicts the clathrin-mediated endocytosis pathway.

References

- 1. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes. | Semantic Scholar [semanticscholar.org]

- 2. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. barc.gov.in [barc.gov.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 18:1 MPB PE in Elucidating Membrane Fusion Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for a myriad of cellular activities, from neurotransmitter release and hormone secretion to viral entry and mitochondrial dynamics. Understanding the intricate molecular choreography of membrane fusion is paramount for deciphering disease mechanisms and developing novel therapeutic interventions. In the armamentarium of tools available to researchers studying these phenomena, the functionalized lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) has emerged as a critical component. This in-depth guide explores the core principles of this compound's application in membrane fusion studies, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to unravel the complexities of membrane fusion.

Core Concept: Anchoring Proteins to Membranes with Precision

At its core, this compound is a maleimide-functionalized derivative of phosphatidylethanolamine (B1630911) (PE). The "18:1" designation refers to the two oleoyl (B10858665) fatty acid chains, which confer fluidity to the lipid bilayer. The key functional component is the maleimidophenyl)butyramide (MPB) group, which contains a highly reactive maleimide (B117702) moiety. This maleimide group readily and specifically forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides.

This unique property allows researchers to anchor proteins of interest to the surface of liposomes in a controlled and oriented manner, creating what are known as proteoliposomes. This is particularly crucial for studying membrane fusion, as the orientation of fusogenic proteins, such as SNAREs and mitofusins, on the membrane surface is critical to their function. By using this compound, scientists can mimic the natural presentation of these proteins on cellular membranes, enabling the recapitulation and detailed study of fusion events in a controlled in vitro environment.

Furthermore, the phosphatidylethanolamine (PE) headgroup of the lipid itself is not merely a passive scaffold. Due to its smaller headgroup size relative to its acyl chains, PE is known as a "cone-shaped" lipid. This geometry can induce negative curvature strain in the membrane, a biophysical property thought to lower the energy barrier for the formation of fusion intermediates, such as the stalk and fusion pore.[1][2]

Experimental Applications and Methodologies

This compound is instrumental in a variety of membrane fusion assays, most notably those employing Förster Resonance Energy Transfer (FRET) to monitor lipid mixing. Below are detailed protocols for the preparation of proteoliposomes using this compound and their subsequent use in a FRET-based lipid mixing assay.

Experimental Protocol 1: Preparation of Cysteine-Reactive Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, ready for conjugation with a cysteine-containing protein or peptide.

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the desired lipids from chloroform (B151607) stocks. A typical lipid composition for fusion assays is a base of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) at an 85:15 molar ratio.

-

Incorporate 1-5 mol% of this compound into the lipid mixture. The exact percentage may need to be optimized depending on the protein to be conjugated.

-

For FRET assays, also include 1.5 mol% of N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) and 1.5 mol% of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) for the "labeled" liposome (B1194612) population.

-

Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

-

Liposome Hydration and Extrusion:

-

Hydrate the dried lipid film with a suitable buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mM.

-

Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to generate unilamellar vesicles of a defined size.

-

Experimental Protocol 2: Covalent Conjugation of a Cysteine-Containing Protein to MPB-PE Liposomes

This protocol outlines the steps for attaching a protein or peptide of interest to the prepared maleimide-functionalized liposomes.

-

Protein Preparation:

-

Ensure the protein or peptide to be conjugated has an accessible, reduced cysteine residue. If necessary, treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.

-

Buffer exchange the protein into a coupling buffer (e.g., PBS, pH 7.0-7.4). Avoid buffers containing thiols, such as DTT or β-mercaptoethanol.

-

-

Conjugation Reaction:

-

Mix the prepared MPB-PE containing liposomes with the cysteine-containing protein at a desired molar ratio (e.g., 1:100 to 1:500 protein-to-lipid).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, or overnight at 4°C.

-

Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 1-5 mM to react with any remaining maleimide groups.

-

-

Purification of Proteoliposomes:

-

Separate the proteoliposomes from unreacted protein by size exclusion chromatography or by flotation on a density gradient (e.g., sucrose (B13894) or Nycodenz).

-

Experimental Workflow: FRET-Based Lipid Mixing Assay

This workflow describes a typical experiment to measure membrane fusion using the prepared proteoliposomes.

Caption: Workflow for a FRET-based lipid mixing assay.

Principle of the FRET Assay: In the labeled liposomes, NBD-PE (the donor fluorophore) and Rhodamine-PE (the acceptor fluorophore) are in close proximity, leading to efficient FRET and quenching of the NBD fluorescence. When these labeled liposomes fuse with unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane. This increases the average distance between the donor and acceptor, reducing FRET and causing an increase in the NBD fluorescence signal. The change in fluorescence is directly proportional to the extent of lipid mixing.

Quantitative Data in Membrane Fusion Studies

The use of this compound in reconstituted fusion assays allows for the collection of robust quantitative data. Below are representative tables summarizing typical findings from studies on SNARE-mediated and mitofusin-mediated fusion.

Table 1: Representative Quantitative Data for SNARE-Mediated Liposome Fusion

| Condition | Fusion Efficiency (%) after 60 min | Initial Rate of Fusion (%/min) |

| Full SNARE Complex | 40 - 60 | 1.5 - 3.0 |

| - SNAP-25 | < 5 | < 0.1 |

| + Botulinum Toxin A (cleaves SNAP-25) | < 5 | < 0.1 |

| + Ca2+ (with Synaptotagmin) | 60 - 80 | 5.0 - 10.0 |

Data are representative values compiled from typical SNARE fusion assays and may vary based on specific experimental conditions.

Table 2: Representative Quantitative Data for Mitofusin-Mediated Liposome Fusion

| Condition | Lipid Mixing (%) after 90 min |

| Mitofusin HR1 Domain | 25 - 40 |

| Mitofusin HR1 Domain + 30 mol% PE in membrane | 50 - 70 |

| Mitofusin HR1 Domain + Ca2+ | 30 - 45 |

| Mitofusin HR1 Domain + PE + Ca2+ | 60 - 80 |

Data are representative values inspired by studies on mitofusin-mediated fusion and highlight the synergistic effect of PE and divalent cations.

Visualizing the Molecular Pathways

Understanding the sequence of events in membrane fusion is facilitated by visual representations of the signaling pathways and molecular interactions.

SNARE-Mediated Vesicle Fusion Pathway

The fusion of synaptic vesicles with the presynaptic membrane is a canonical example of SNARE-mediated fusion. This compound is used to anchor v-SNAREs (like VAMP2/Synaptobrevin) to one population of liposomes and t-SNAREs (like Syntaxin and SNAP-25) to another.

References

An In-depth Technical Guide to 18:1 MPB PE in Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) in the formulation of nanoparticles for targeted drug delivery and other biomedical applications.

Introduction to this compound

This compound is a maleimide-functionalized phospholipid that serves as a critical component in the design of advanced nanoparticle systems. Its unique structure, featuring a hydrophilic headgroup modified with a reactive maleimide (B117702) moiety and hydrophobic oleoyl (B10858665) chains, enables the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This surface functionalization is a key strategy for achieving targeted delivery to specific cells and tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Chemical Structure:

-

Lipid Anchor: The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) portion of the molecule provides a stable anchor within the lipid bilayer of a nanoparticle. The oleoyl (18:1) fatty acid chains contribute to the fluidity of the membrane.

-

Linker: A butyramide (B146194) linker connects the lipid anchor to the maleimide group.

-

Reactive Group: The maleimide group is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups (thiols) present in cysteine residues of peptides and proteins.

Physicochemical Properties of this compound Formulations

The incorporation of this compound into nanoparticle formulations can influence their physicochemical properties. The following table summarizes typical characteristics of liposomes containing varying lipid compositions.

| Lipid Composition (molar ratio) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |

| PC18:1/Cholesterol/PE18:1-PEG2k (80:15:5) | 71 | ~0.2 | ~ -15 | Not Reported | [1] |

| PC16:1/Cholesterol/PE18:1-PEG2k (80:15:5) | 105 | ~0.2 | ~ -15 | Not Reported | [1] |

| POPC/MPB-PE (95:5) | Not Reported | Not Reported | -33.6 | Not Reported | [2] |

| POPC/DPPC/MPB (47.5:47.5:5) | Not Reported | Not Reported | -27.4 | Not Reported | [2] |

| POPC/MPB-PE/Cholesterol (65:5:30) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

| Rosa canina seed oil loaded liposomes | 970.4 ± 37.4 | 0.438 ± 0.038 | -32.9 ± 0.8 | >70 | [3][4] |

| Liposomes with fumitory extract | 294.2 ± 4.1 | 0.387 ± 0.011 | -5.51 ± 0.4 | >69 | [3] |

| Cationic liposomes | < 110 | < 0.2 | > +30 | Not Reported | [5] |

| Neutral liposomes | < 130 | < 0.2 | 0 to -10 | Not Reported | [5] |

| Imatinib-loaded liposomes | 133 - 250 | < 0.4 | Neutral and Cationic | High | [6] |

| TP@LIP | ~130 | < 0.2 | Not Reported | 88.23 ± 0.14 | [7] |

| TF-TP@LIP | >130 | < 0.2 | Not Reported | 85.33 ± 0.41 | [7] |

Experimental Protocols

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.

Materials:

-

Primary lipid (e.g., DOPC, POPC, DSPC)

-

This compound

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., a 95:5 molar ratio of primary lipid to this compound) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film further under vacuum for at least one hour to remove any residual solvent.[8]

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (typically 1-10 mg/mL).

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). For lipids with a high transition temperature, this step should be performed above their Tc.[8]

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be carried out at a temperature above the lipid's transition temperature.

-

Conjugation of Thiolated Peptides to this compound Liposomes

This protocol outlines the covalent attachment of a cysteine-containing peptide to the maleimide group on the surface of pre-formed liposomes.

Materials:

-

This compound-containing liposomes

-

Thiol-containing peptide

-

Conjugation buffer (e.g., PBS pH 7.0-7.5, HEPES buffer)

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Procedure:

-

Peptide Preparation (if necessary):

-

If the peptide's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Incubate the peptide with a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before conjugation.

-

-

Conjugation Reaction:

-

Mix the this compound-liposomes with the thiolated peptide in the conjugation buffer at a specific molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point).

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle mixing.[3] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.

-

-

Purification:

-

Remove the unreacted peptide and other small molecules from the peptide-conjugated liposomes.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sepharose CL-4B or Sephadex G-75). The larger liposomes will elute first, separated from the smaller, unconjugated peptide.

-

Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (e.g., 10-50 kDa) and dialyze against a large volume of buffer to remove the smaller molecules.

-

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Conjugation

The following diagram illustrates the key steps in the preparation and functionalization of this compound-containing nanoparticles.

Caption: Workflow for preparing peptide-conjugated nanoparticles.

Cellular Uptake and Signaling Pathway of EGFR-Targeted Nanoparticles

Nanoparticles functionalized with peptides targeting the Epidermal Growth Factor Receptor (EGFR) are often internalized via receptor-mediated endocytosis, which can trigger downstream signaling cascades. The following diagram illustrates a simplified representation of this process.

Caption: EGFR signaling cascade initiated by a targeted nanoparticle.

Conclusion

This compound is a versatile and indispensable tool in the field of nanomedicine. Its ability to facilitate the covalent attachment of targeting ligands to the surface of nanoparticles has paved the way for the development of sophisticated drug delivery systems with enhanced specificity and efficacy. A thorough understanding of the formulation parameters and conjugation chemistry is crucial for the successful design and implementation of these advanced therapeutic and diagnostic agents. The continued exploration of nanoparticles functionalized with this compound holds great promise for the future of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Thiol-Reactive Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE, is a phospholipid derivative that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted drug delivery systems and functionalized biomaterials. This technical guide provides a comprehensive overview of the thiol-reactive properties of this compound, detailing its chemical characteristics, reaction kinetics, and practical applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this versatile lipid in their work.

This compound is characterized by a phosphoethanolamine headgroup linked to two oleoyl (B10858665) (18:1) fatty acid chains. The defining feature of this lipid is the maleimidophenyl butyramide (B146194) (MPB) group attached to the headgroup. The maleimide (B117702) moiety is a highly specific and efficient thiol-reactive functional group, making this compound an ideal anchor for covalently attaching cysteine-containing peptides, proteins, and other thiol-functionalized molecules to the surface of liposomes and other lipid-based nanoparticles. This targeted functionalization is a cornerstone of modern drug delivery strategies, enabling the development of vesicles that can actively target specific cells or tissues.

Core Thiol-Reactive Properties of this compound

The thiol-reactive nature of this compound is centered around the maleimide group. The reaction between a maleimide and a thiol (sulfhydryl group) proceeds via a Michael addition mechanism. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable, covalent thioether bond.

The efficiency and specificity of this conjugation reaction are influenced by several key factors:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate decreases as the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻). Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (such as lysine (B10760008) residues in proteins) become more prevalent.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

-

Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter for optimizing conjugation efficiency. An excess of the maleimide-containing lipid is often used to ensure complete reaction with the thiol-containing molecule. However, for larger molecules like proteins or nanoparticles, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically.[1] For small peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, while for larger nanobodies, a 5:1 ratio may be more effective.[1]

-

Temperature: The reaction is typically carried out at room temperature. Higher temperatures can increase the reaction rate but may also accelerate the hydrolysis of the maleimide group.

-

Presence of Reducing Agents: It is crucial to remove any thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT), from the thiol-containing molecule solution before conjugation, as they will compete for the maleimide groups. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it does not contain a thiol group and does not need to be removed prior to the conjugation reaction.[1]

Quantitative Data on Thiol-Reactive Properties

The following tables summarize key quantitative data related to the thiol-reactive properties of maleimide-containing lipids and the stability of the resulting conjugates.

| Parameter | Condition | Value | Reference |

| Reaction Kinetics | |||

| Optimal pH range | 6.5 - 7.5 | [1] | |

| Reaction time for small molecules | Room temperature, pH 7.0 | Completion in < 30 minutes | |

| Reaction time for proteins | Room temperature, pH 7.4 | ~2 hours to reach maximum coupling | |

| Conjugation Efficiency | |||

| Peptide (cRGDfK) | 2:1 maleimide:thiol, pH 7.0, 30 min | 84 ± 4% | |

| Nanobody (11A4) | 5:1 maleimide:thiol, pH 7.4, 2 h | 58 ± 12% | |

| Stability of Maleimide Group | |||

| Hydrolysis rate | Increases with increasing pH | - | [2] |

| Storage of maleimide-NPs (4°C, 7 days) | ~10% decrease in reactivity | ||

| Storage of maleimide-NPs (20°C, 7 days) | ~40% decrease in reactivity | ||

| Stability of Thioether Bond | |||

| Susceptibility to retro-Michael reaction | In the presence of other thiols | Can lead to deconjugation | [3] |

| Stabilization through hydrolysis | Ring-opening of the succinimide (B58015) ring | Increases stability | [4][5][6] |

Experimental Protocols

Preparation of this compound-Containing Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

This compound

-

Cholesterol (optional)

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Heating block

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound at a specific molar ratio) in chloroform.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

-

-

Lipid Film Hydration:

-

Hydrate (B1144303) the lipid film with the desired hydration buffer (pre-warmed to above the phase transition temperature of the lipids). The volume of the buffer should be calculated to achieve the desired final lipid concentration.

-

Gently swirl the flask to ensure the entire lipid film is in contact with the buffer.

-

Allow the lipid film to hydrate for at least 30 minutes to 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Liposome (B1194612) Extrusion:

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension into one of the gas-tight syringes of the extruder.

-

Heat the extruder to a temperature above the phase transition temperature of the lipids.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is in the receiving syringe.[7][8][9][10][11] This process will generate LUVs with a more uniform size distribution.

-

-

Characterization:

Conjugation of a Thiol-Containing Peptide to this compound Liposomes

This protocol outlines the general procedure for conjugating a cysteine-containing peptide to the surface of pre-formed this compound-containing liposomes.

Materials:

-

This compound-containing liposomes (prepared as in Protocol 1)

-

Thiol-containing peptide

-

Reaction buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.4)

-

Reducing agent (e.g., TCEP) if the peptide has disulfide bonds

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

Procedure:

-

Peptide Preparation:

-

Dissolve the thiol-containing peptide in the reaction buffer.

-

If the peptide contains disulfide bonds, treat it with a suitable reducing agent (e.g., TCEP) to expose the free thiol groups. Follow the manufacturer's instructions for the reducing agent. Note: If using a thiol-containing reducing agent like DTT, it must be removed before proceeding.

-

-

Conjugation Reaction:

-

Add the peptide solution to the this compound-liposome suspension at the desired molar ratio (e.g., a 2 to 5-fold molar excess of maleimide groups to thiol groups).

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a small molar excess of a quenching reagent such as L-cysteine or 2-mercaptoethanol.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using size exclusion chromatography (SEC). The liposomes will elute in the void volume.

-

-

Quantification of Conjugation Efficiency:

-

Determine the amount of peptide conjugated to the liposomes. This can be done by measuring the protein/peptide concentration in the liposome fraction (after separating from free peptide) using a suitable protein quantification assay such as the bicinchoninic acid (BCA) assay or by using a fluorescently labeled peptide.[17][18][19][20][21]

-

The conjugation efficiency can be calculated as: (Amount of conjugated peptide / Initial amount of peptide) x 100%

-

Quantification of Unreacted Maleimide Groups using Ellman's Reagent

This protocol describes an indirect method to determine the amount of reactive maleimide groups on the surface of liposomes using Ellman's reagent (DTNB).

Materials:

-

This compound-containing liposomes

-

L-cysteine solution of known concentration

-

Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid)) solution

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)

-

Spectrophotometer

Procedure:

-

Reaction of Maleimide with Cysteine:

-

Incubate a known amount of the this compound-liposomes with a known excess of L-cysteine in the reaction buffer for 30 minutes at room temperature. This will allow the maleimide groups to react with the cysteine.

-

-

Reaction with Ellman's Reagent:

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at 412 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of L-cysteine reacted with Ellman's reagent.

-

Determine the concentration of unreacted cysteine in the sample from the standard curve.

-

The amount of reacted cysteine is the initial amount of cysteine minus the unreacted amount. This value corresponds to the amount of reactive maleimide groups on the liposomes.

-

Visualizations

Chemical Reaction of this compound with a Thiol-Containing Molecule

Caption: Michael addition reaction between this compound and a thiol.

Experimental Workflow for Liposome Conjugation

Caption: Workflow for peptide conjugation to MPB PE liposomes.

Factors Influencing Maleimide-Thiol Conjugation

Caption: Key factors influencing the maleimide-thiol conjugation reaction.

Conclusion

This compound is a powerful tool for the surface functionalization of lipid-based nanoparticles, offering a reliable and specific method for the covalent attachment of thiol-containing molecules. Understanding the core thiol-reactive properties of the maleimide group, including the influence of pH, stoichiometry, and stability, is paramount for the successful design and execution of bioconjugation experiments. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the rational design and optimization of this compound-based systems for a wide range of applications in targeted drug delivery and beyond. By carefully controlling the reaction conditions, highly efficient and stable bioconjugates can be produced, paving the way for the development of next-generation therapeutics and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]

- 9. youtube.com [youtube.com]

- 10. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 11. sterlitech.com [sterlitech.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]

- 16. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 20. qb3.berkeley.edu [qb3.berkeley.edu]

- 21. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

- 22. broadpharm.com [broadpharm.com]

- 23. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]

- 24. cellmosaic.com [cellmosaic.com]

- 25. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 26. assets.fishersci.com [assets.fishersci.com]

Anchoring Proteins and Peptides to Lipid Bilayers: A Technical Guide to 18:1 MPB PE

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

The precise positioning and anchoring of proteins and peptides to lipid membranes are fundamental to numerous biological processes and represent a critical technology in the development of targeted drug delivery systems, biosensors, and model membrane systems. This technical guide provides a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE, for the covalent anchoring of therapeutic and research molecules to lipid bilayers. This document details the underlying chemistry, experimental protocols for liposome (B1194612) preparation and bioconjugation, quantitative data from key studies, and visual representations of experimental workflows and relevant signaling pathways.

Introduction to this compound

This compound is a functionalized phospholipid designed for the stable anchoring of thiol-containing molecules, such as proteins and peptides with cysteine residues, to the surface of lipid membranes.[1][2][3] Its structure consists of a phosphoethanolamine (PE) headgroup, two oleoyl (B10858665) (18:1) fatty acid chains, and a maleimidophenyl butyramide (B146194) (MPB) group.[1] The oleoyl chains provide fluidity to the lipid bilayer, while the maleimide (B117702) group serves as a highly specific reactive handle for covalent bond formation with sulfhydryl (thiol) groups.[4][5][6][7][8]

The primary mechanism of action is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on a protein or peptide.[4][5][7][8] This reaction forms a stable thioether bond, effectively tethering the molecule to the lipid bilayer of a liposome or other lipid-based nanoparticle.[7]

Chemical Structure of this compound:

Quantitative Data Presentation

The following tables summarize quantitative data extracted from various studies utilizing MPB-PE for protein and peptide anchoring.

| Parameter | Value(s) | Context |

| Molar Percentage in Liposomes | 1%, 2.5%, 5%, 10%, 11% | The concentration of this compound in liposome formulations is varied to control the density of anchored proteins/peptides on the surface. |

| Conjugation Efficiency | ~20% (for liposomes)Up to 99% (optimized nanoparticles) | The efficiency of the maleimide-thiol reaction can vary depending on the reaction conditions, the accessibility of the thiol group, and the nature of the nanoparticle. |

| Maleimide to Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide-functionalized lipid is often used to drive the conjugation reaction to completion. |

| Reaction pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient and specific at a neutral to slightly basic pH. |

| Reaction Time | 2 hours to overnight | The incubation time for the conjugation reaction can be adjusted based on the reactivity of the specific protein or peptide. |

| Liposome Formulation Component | Molar Percentage (%) | Purpose |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | ~77% - 80% | Primary structural lipid, forms the bulk of the bilayer. |

| This compound | 11% | Anchoring lipid for covalent conjugation of thiol-containing molecules. |

| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | 9% | Anionic lipid, can influence membrane properties and interactions. |

| DSPE-PEG(2000) | 3% | Polyethylene glycol-lipid conjugate, provides a "stealth" coating to reduce clearance in vivo. |

Experimental Protocols

Preparation of Liposomes Containing this compound by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, incorporating this compound for subsequent protein or peptide conjugation.

Materials:

-

Primary phospholipid (e.g., DOPC)

-

This compound

-

Other lipids as required (e.g., DOPS, DSPE-PEG(2000))

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Nitrogen gas stream

-

Vacuum desiccator

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired lipids (e.g., DOPC, this compound, DOPS, DSPE-PEG(2000)) in chloroform at the desired molar ratios.

-

Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the vial.

-

Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired hydration buffer by adding the buffer to the vial and vortexing vigorously. The final lipid concentration is typically between 1 and 10 mg/mL.

-

Incubate the mixture at a temperature above the phase transition temperature of the lipids for 1 hour, with intermittent vortexing, to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the pores of the membrane, resulting in the formation of unilamellar vesicles of a uniform size.

-

The resulting liposome solution should be slightly opalescent.

-

-

Characterization:

-

Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the liposomes.

-

Conjugation of Thiol-Containing Proteins or Peptides to this compound Liposomes

This protocol outlines the covalent attachment of a cysteine-containing protein or peptide to the surface of pre-formed this compound liposomes.

Materials:

-

This compound-containing liposomes

-

Thiol-containing protein or peptide

-

Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed)

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Size exclusion chromatography (SEC) column for purification

Procedure:

-

Protein/Peptide Preparation (Optional Reduction):

-

If the protein or peptide contains disulfide bonds that need to be reduced to expose free thiol groups, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column prior to adding the maleimide-containing liposomes.

-

-

Conjugation Reaction:

-

In a reaction vessel, mix the this compound-containing liposomes with the thiol-containing protein or peptide in the reaction buffer.

-

The molar ratio of maleimide groups to thiol groups should be optimized, but a starting point of 10:1 to 20:1 is recommended.[4]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if using fluorescently labeled molecules.

-

-

Quenching:

-

Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, in excess to react with any unreacted maleimide groups on the liposome surface.

-

-

Purification:

-

Separate the protein/peptide-conjugated liposomes from unreacted protein/peptide and quenching reagent using size exclusion chromatography (SEC).

-

-

Quantification of Conjugation Efficiency:

-

The efficiency of conjugation can be determined using various methods, such as:

-

BCA assay or other protein quantification assays: to measure the amount of protein associated with the liposomes after purification.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC): to separate and quantify the conjugated and unconjugated protein/peptide.

-

Ellman's Reagent: to quantify the remaining free thiols in the reaction mixture.

-

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the preparation and protein conjugation of this compound-containing liposomes.

Maleimide-Thiol Conjugation Chemistry

Caption: The maleimide-thiol reaction forming a stable thioether bond.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.

Lipid Raft-Mediated Signaling Pathway

Caption: A generalized signaling pathway initiated by a ligand binding to a receptor anchored in a lipid raft.

Conclusion

This compound is a versatile and powerful tool for the covalent anchoring of proteins and peptides to lipid bilayers. The specificity of the maleimide-thiol reaction, combined with the well-established protocols for liposome preparation and conjugation, makes it an invaluable resource for researchers in drug delivery, diagnostics, and fundamental cell biology. By carefully controlling the experimental parameters outlined in this guide, scientists can reliably produce functionalized liposomes with tailored properties for a wide range of applications. The continued development of such bioconjugation strategies will undoubtedly pave the way for more sophisticated and effective therapeutic and diagnostic platforms.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The comparison of protein-entrapped liposomes and lipoparticles: preparation, characterization, and efficacy of cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter - GPI-Anchored Proteins and Their Cellular Surroundings: Signalling, Function and Medical Implications of Membrane Microdomains | Bentham Science [benthamscience.com]

- 5. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GPI-anchored proteins and lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 18:1 MPB PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), commonly known as 18:1 MPB PE. This functionalized lipid is a critical component in the development of targeted drug delivery systems, bioconjugation, and membrane-based assays. Understanding its physicochemical properties is paramount for its effective application.

Chemical Structure and Properties

This compound is a phospholipid derivative featuring a maleimide (B117702) group attached to the phosphoethanolamine headgroup via a butyramide (B146194) linker. The lipid anchor consists of two oleic acid (18:1) chains. The maleimide moiety is a thiol-reactive functional group, enabling the covalent conjugation of cysteine-containing peptides, proteins, and other thiol-modified molecules to lipid bilayers and liposomes.[1]

Molecular Formula: C₅₅H₈₈N₂NaO₁₁P Molecular Weight: 1007.26 g/mol

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and application. As an amphipathic molecule, its solubility is dependent on the solvent's polarity.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent System | Concentration | Temperature | Reference |

| Ethanol (B145695) | 5 mg/mL | Room Temperature | [2] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Room Temperature | [2] |

| Chloroform (B151607):Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | Room Temperature | [2] |

| Chloroform | Soluble | Room Temperature | [2] |

General Solubility Characteristics

This compound is typically supplied as a powder or in a chloroform solution.[2] Due to its long oleoyl (B10858665) chains, it is readily soluble in chlorinated organic solvents and moderately soluble in polar aprotic solvents like DMSO. Its solubility in alcohols like ethanol facilitates its use in lipid nanoparticle formulations.[3] For aqueous applications, it is incorporated into liposomes or other lipid-based nanoparticles.

Stability

The stability of this compound is primarily dictated by the reactivity of the maleimide group and the potential for hydrolysis of the ester and amide linkages.

pH Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, particularly under alkaline conditions, which results in the formation of a non-reactive maleamic acid.[4] The rate of hydrolysis is significantly influenced by pH.

-

Acidic to Neutral pH (below 7.5): The maleimide group is relatively stable.[5]

-

Alkaline pH (above 7.5): The rate of hydrolysis increases significantly with increasing pH.[4][6] Kinetic studies on N-alkylmaleimides have shown that the hydrolysis rate is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.[7]

Reactivity with Thiols and Amines